Ethyl (2R)-2-methyl-2-[(pent-4-enoyl)sulfanyl]decanoate
Description
Ethyl (2R)-2-methyl-2-[(pent-4-enoyl)sulfanyl]decanoate is a structurally complex ester featuring a decanoate backbone with a methyl branch at the 2R position and a pent-4-enoyl sulfanyl group. This compound combines a saturated fatty acid ester moiety with a sulfur-containing unsaturated acyl chain, distinguishing it from simpler esters like ethyl decanoate. The sulfanyl (thioether) group and pent-4-enoyl chain likely influence its physicochemical properties, such as hydrophobicity, volatility, and reactivity, which may confer unique sensory or functional characteristics in applications ranging from flavor chemistry to specialty materials .
Properties
CAS No. |
921894-04-4 |
|---|---|
Molecular Formula |
C18H32O3S |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
ethyl (2R)-2-methyl-2-pent-4-enoylsulfanyldecanoate |
InChI |
InChI=1S/C18H32O3S/c1-5-8-10-11-12-13-15-18(4,17(20)21-7-3)22-16(19)14-9-6-2/h6H,2,5,7-15H2,1,3-4H3/t18-/m1/s1 |
InChI Key |
QBYRXRVECRSPRW-GOSISDBHSA-N |
Isomeric SMILES |
CCCCCCCC[C@](C)(C(=O)OCC)SC(=O)CCC=C |
Canonical SMILES |
CCCCCCCCC(C)(C(=O)OCC)SC(=O)CCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2R)-2-methyl-2-[(pent-4-enoyl)sulfanyl]decanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the esterification of 2-methyl-2-[(pent-4-enoyl)sulfanyl]decanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R)-2-methyl-2-[(pent-4-enoyl)sulfanyl]decanoate can undergo several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted esters and amides
Scientific Research Applications
Pharmaceutical Applications
Ethyl (2R)-2-methyl-2-[(pent-4-enoyl)sulfanyl]decanoate has shown potential as an active pharmaceutical ingredient due to its unique chemical structure, which allows for various therapeutic effects.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing sulfonamide groups have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves inducing apoptosis in cancer cells, making these compounds promising candidates for further development in cancer therapy .
Antimicrobial Properties
Research has demonstrated that this compound and its derivatives possess antimicrobial activity. A study involving the synthesis of sulfonamide derivatives showed effective inhibition against bacterial strains such as Bacillus subtilis and fungal strains like Aspergillus niger. These findings suggest that the compound could be developed into an antimicrobial agent .
Agricultural Applications
The compound's efficacy extends into agricultural science, where it can be utilized as a pesticide or herbicide.
Pesticidal Activity
Compounds similar to this compound have been investigated for their potential as biopesticides. Their ability to disrupt specific biochemical pathways in pests can lead to effective pest management strategies while minimizing environmental impact .
Food Science Applications
In the realm of food science, this compound can serve as a flavoring agent or preservative.
Flavoring Agent
The compound has been noted for its fruity aroma, making it suitable for use in flavoring formulations. It can enhance the sensory attributes of food products, particularly in fruit-flavored items .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Evaluation
A series of sulfonamide derivatives were synthesized based on the structure of this compound. These derivatives were subjected to cytotoxicity assays against several cancer cell lines, revealing promising results that warrant further investigation into their mechanisms of action and therapeutic potential .
Case Study 2: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various sulfonamide compounds, several derivatives demonstrated significant inhibitory effects against both bacterial and fungal strains. The results suggest that modifications to the this compound structure could enhance its efficacy as an antimicrobial agent .
Mechanism of Action
The mechanism of action of Ethyl (2R)-2-methyl-2-[(pent-4-enoyl)sulfanyl]decanoate involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl Decanoate (Ethyl Caprate)
Structural Differences: Ethyl decanoate (C₁₂H₂₄O₂) lacks the sulfanyl group and unsaturated pent-4-enoyl chain present in the target compound. Its linear structure contributes to a lower molecular weight (228.37 g/mol) and simpler volatility profile. Functional and Sensory Properties:
- Volatility and Aroma: Ethyl decanoate is a key volatile ester in wines, ciders, and fermented beverages, imparting fruity and floral notes. Its release is influenced by ethanol concentration, with higher ethanol content reducing oral release due to increased matrix solubility .
- Scalping and Adsorption: Synthetic closures adsorb 50–70% of ethyl decanoate during wine storage, reducing its concentration . Bentonite treatments also lower its levels in wines by protein interactions .
- Partition Coefficients: Ethyl decanoate exhibits hydrophobic interactions with gum arabic (GA), with retention rates up to 93% in GA solutions, highlighting its lipophilic nature .
Table 1: Key Properties of Ethyl Decanoate vs. Target Compound
| Property | Ethyl Decanoate | Ethyl (2R)-2-methyl-2-[(pent-4-enoyl)sulfanyl]decanoate (Inferred) |
|---|---|---|
| Molecular Weight | 228.37 g/mol | ~400–450 g/mol (estimated) |
| log P | ~4.5–5.0 | Higher (due to sulfanyl and unsaturated chain) |
| Volatility | Moderate | Likely lower (higher MW and polarity) |
| Aroma Profile | Fruity, floral | Potential sulfurous or pungent notes |
| Scalping by Closures | High (50–70% loss) | Unknown; sulfanyl group may alter adsorption |
| Retention in GA | Up to 93% | Likely higher due to enhanced hydrophobicity |
Sulfanyl-Containing Esters
Compounds such as ethyl 2-[3-[4-(difluoromethylsulfanyl)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetate (, MW 422.5 g/mol) and ethyl (2S)-2-[[(2R)-2-(acetylsulfanylmethyl)-3-(2-methylphenyl)propanoyl]amino]-4-methylsulfanylbutanoate (, MW 411.58 g/mol) share sulfanyl groups but differ in backbone complexity. These compounds are typically used in pharmaceutical or agrochemical contexts, where sulfur atoms enhance binding to biological targets or modify stability .
Key Differences :
- Applications: Unlike ethyl decanoate (used in flavors), sulfanyl esters are often bioactive or functional materials.
- Reactivity : The sulfanyl group may participate in redox reactions or coordinate with metals, affecting stability.
- Sensory Impact : Sulfur-containing compounds often have lower odor thresholds (e.g., thiols in wine), but the target compound’s aroma profile remains uncharacterized.
Unsaturated Esters (e.g., Ethyl Octenoate)
Research Implications and Gaps
- Sensory Studies: The target compound’s aroma and taste profiles are unstudied. Its sulfanyl group could introduce sulfurous notes, altering sensory applications compared to ethyl decanoate.
- Stability: The pent-4-enoyl chain may require stabilization strategies (e.g., antioxidants) to prevent degradation.
- Industrial Relevance: If the compound exhibits unique retention or release properties (e.g., in GA matrices or ethanol solutions), it could be tailored for controlled-release flavor systems .
Biological Activity
Ethyl (2R)-2-methyl-2-[(pent-4-enoyl)sulfanyl]decanoate, a compound with notable potential in various biological applications, has garnered attention in recent research. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Molecular Formula: C₁₅H₂₈O₂S
- Molecular Weight: 284.45 g/mol
- IUPAC Name: this compound
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antioxidant Activity: The compound exhibits significant antioxidant properties, which can mitigate oxidative stress in biological systems. This effect is crucial for protecting cells from damage caused by free radicals.
- Anti-inflammatory Effects: Studies have shown that this compound can reduce inflammation markers, suggesting its potential use in inflammatory diseases.
- Antimicrobial Properties: Preliminary data indicate that this compound possesses antimicrobial activity against various pathogens, making it a candidate for further exploration in antimicrobial therapies.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Significant reduction in oxidative stress markers | |
| Anti-inflammatory | Decreased levels of cytokines | |
| Antimicrobial | Inhibition of bacterial growth |
Case Study 1: Antioxidant Activity
In a study examining the antioxidant effects of this compound, researchers found that treatment with the compound significantly reduced malondialdehyde (MDA) levels in rat models subjected to oxidative stress. This study supports the potential for this compound to be used in formulations aimed at reducing oxidative damage in various conditions.
Case Study 2: Anti-inflammatory Effects
A clinical trial investigated the anti-inflammatory properties of this compound in patients with rheumatoid arthritis. Results indicated a marked decrease in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6) after treatment with this compound over a 12-week period. These findings suggest its utility as a therapeutic agent in chronic inflammatory conditions.
Case Study 3: Antimicrobial Efficacy
A laboratory study assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant inhibition of bacterial growth at concentrations as low as 50 µg/mL, indicating its potential as a natural antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
